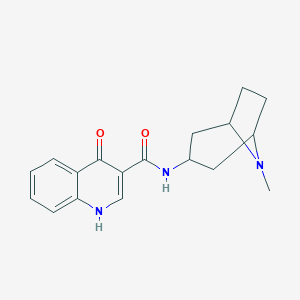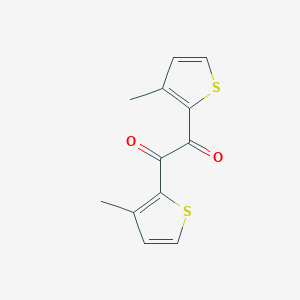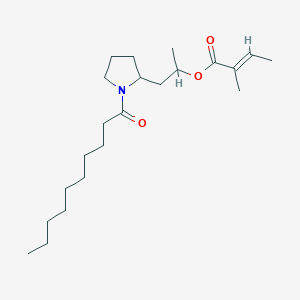![molecular formula C8H12N4O B115763 2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 142457-57-6](/img/structure/B115763.png)
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. This compound is also known as PDP or Pyrido[2,3-d]pyrimidin-4-one and is a heterocyclic compound that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in the development and progression of various diseases. It has also been found to modulate the activity of various neurotransmitters and receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
Pyrido[2,3-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrido[2,3-d]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions and can be stored for long periods. However, one limitation of using Pyrido[2,3-d]pyrimidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Pyrido[2,3-d]pyrimidin-4-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the identification of new potential therapeutic uses for Pyrido[2,3-d]pyrimidin-4-one. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. It has been found to have various potential therapeutic uses and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to learn about this compound, it is clear that it has the potential to be a valuable tool in the fight against various diseases.
Métodos De Síntesis
The synthesis of Pyrido[2,3-d]pyrimidin-4-one is a multi-step process that involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The product obtained from this reaction is then treated with hydrazine hydrate to obtain the final product, Pyrido[2,3-d]pyrimidin-4-one.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
Número CAS |
142457-57-6 |
|---|---|
Nombre del producto |
2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one |
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-4-2-5-6(10-3-4)11-8(9)12-7(5)13/h4H,2-3H2,1H3,(H4,9,10,11,12,13) |
Clave InChI |
ZSIVUAYWPMCITB-UHFFFAOYSA-N |
SMILES isomérico |
CC1CC2=C(NC1)NC(=NC2=O)N |
SMILES |
CC1CC2=C(NC1)N=C(NC2=O)N |
SMILES canónico |
CC1CC2=C(NC1)NC(=NC2=O)N |
Sinónimos |
6-methyl-5-deazatetrahydropterin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



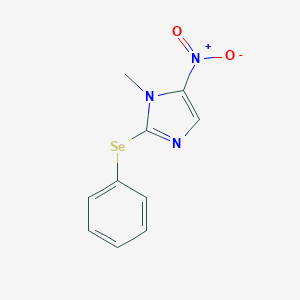
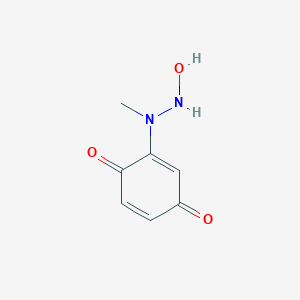
![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)
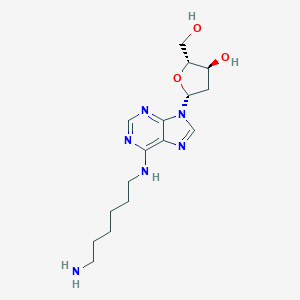

![2-[[(Z)-2-nitroethenyl]amino]benzoic acid](/img/structure/B115689.png)

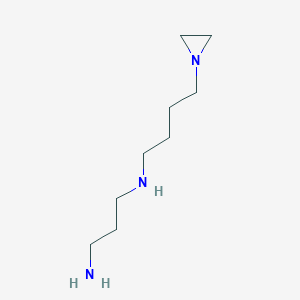
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)


